

Ivermectin Assay Performance: A Comparative Analysis Using Ivermectin-d2 Internal Standard

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Compound of Interest

Compound Name: Ivermectin-d2

Cat. No.: B10829645

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For researchers, scientists, and drug development professionals, the accurate quantification of ivermectin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of the linearity, precision, and accuracy of ivermectin assays that utilize **ivermectin-d2** as an internal standard, supported by experimental data from published studies.

The use of a stable isotope-labeled internal standard, such as **ivermectin-d2**, is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.^[1] Its near-identical physicochemical properties to the analyte ensure that it experiences similar extraction recovery, matrix effects, and ionization efficiency, thereby correcting for variations during sample processing and analysis and leading to enhanced accuracy and precision.^[1]

Performance Characteristics of Ivermectin Assays with Ivermectin-d2

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of ivermectin. The validation of these methods in accordance with regulatory guidelines from bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures the reliability of the generated data.^{[2][3]}

Linearity

A crucial parameter for any quantitative assay, linearity demonstrates the direct proportionality between the analyte concentration and the instrument response over a defined range. Assays employing **ivermectin-d2** consistently exhibit excellent linearity.

Matrix	Linear Range (ng/mL)	Correlation Coefficient (r^2)	Reference
Human Plasma	0.970 - 384	> 0.99	[2]
Human Whole Blood	0.970 - 384	> 0.99	
Human Plasma	0.5 - 250	> 0.997	
Human Whole Blood	0.5 - 100	> 0.997	
Dried Blood Spots (DBS)	1 - 100	> 0.997	
Bovine Plasma	1 - 500	≥ 0.998	
Human, Mouse, Monkey Plasma	0.1 - 1000	Not specified, but linear	

The wide linear ranges observed in these studies are sufficient to cover expected plasma concentrations in pharmacokinetic studies following therapeutic dosing.

Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Both are critical for the reliability of bioanalytical data. The use of **ivermectin-d2** significantly contributes to achieving high precision and accuracy.

Intra- and Inter-Assay Precision and Accuracy in Human Plasma

Concentration Level	Intra-Assay Precision (%CV)	Intra-Assay Accuracy (%)	Inter-Assay Precision (%CV)	Inter-Assay Accuracy (%)
LLOQ (0.970 ng/mL)	16.4	89.8 - 99.2	3.91 - 16.4	89.8 - 99.2
Low QC (3.39 ng/mL)	3.91	89.8 - 99.2	3.91 - 16.4	89.8 - 99.2
Medium QC (33.4 ng/mL)	4.63	89.8 - 99.2	3.91 - 16.4	89.8 - 99.2
High QC (308 ng/mL)	5.42	89.8 - 99.2	3.91 - 16.4	89.8 - 99.2

Intra- and Inter-Assay Precision and Accuracy in Human Whole Blood

Concentration Level	Intra-Assay Precision (%CV)	Intra-Assay Accuracy (%)	Inter-Assay Precision (%CV)	Inter-Assay Accuracy (%)
LLOQ (0.970 ng/mL)	9.76	95.9 - 109	1.70 - 9.76	95.9 - 109
Low QC (3.39 ng/mL)	1.70	95.9 - 109	1.70 - 9.76	95.9 - 109
Medium QC (33.4 ng/mL)	3.48	95.9 - 109	1.70 - 9.76	95.9 - 109
High QC (308 ng/mL)	3.01	95.9 - 109	1.70 - 9.76	95.9 - 109

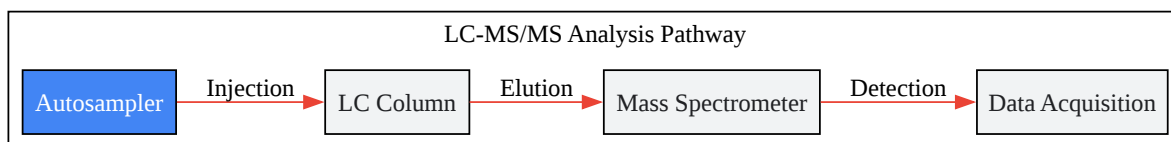
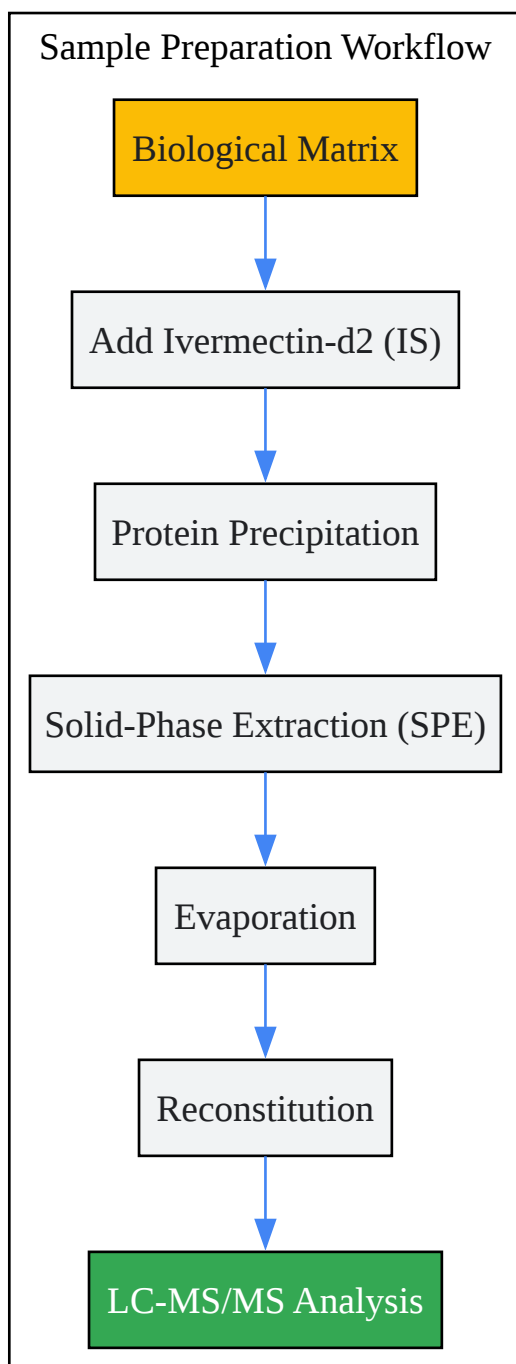
The precision values (expressed as coefficient of variation, %CV) are well within the accepted regulatory limit of $\leq 15\%$ ($\leq 20\%$ at the Lower Limit of Quantification, LLOQ). Similarly, the accuracy results fall within the acceptable range of 85-115% (80-120% at the LLOQ).

Experimental Protocols

The successful implementation of these assays relies on robust and well-defined experimental procedures. Below are summaries of typical protocols.

Sample Preparation

A critical step to remove interfering substances from the biological matrix.



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